Home > Products > Screening Compounds P106430 > N-(3-ethylphenyl)-4-methylbenzenesulfonamide
N-(3-ethylphenyl)-4-methylbenzenesulfonamide -

N-(3-ethylphenyl)-4-methylbenzenesulfonamide

Catalog Number: EVT-5857972
CAS Number:
Molecular Formula: C15H17NO2S
Molecular Weight: 275.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The crystal structure of a closely related compound, N-(3-chlorophenyl)-4-methylbenzenesulfonamide, reveals that the two benzene rings are not coplanar but are tilted relative to each other []. This non-coplanar arrangement is likely due to steric hindrance between the substituents on the aromatic rings. The crystal structure also indicates the presence of intermolecular hydrogen bonds, which can influence the packing of molecules in the crystal lattice.

N-(3-Fluorobenzoyl)benzenesulfonamide

    Compound Description: This compound is a benzenesulfonamide derivative featuring a 3-fluorobenzoyl group attached to the sulfonamide nitrogen. The research highlights its ability to form dimers through N—H⋯O hydrogen bonds, further assembling into a three-dimensional network via weak interactions [].

N-(3-Fluorobenzoyl)-4-methylbenzenesulfonamide

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4-methylbenzenesulfonamide group linked to a chloro-methyl substituted indazole ring system []. The study revealed two independent molecules within the crystal structure with differing conformations, emphasizing the conformational flexibility of such structures.

N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4-methylbenzenesulfonamide group linked to a methoxybenzoyl moiety. The crystal structure revealed a significant dihedral angle between the benzene rings, suggesting steric hindrance [].

N-(3-Cyano-2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridin-1-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound contains a 4-methylbenzenesulfonamide group linked to a complex heterocyclic system with a cyano and a ketone group []. It exhibits classic N—H⋯O hydrogen bonding leading to dimer formation, further assembled into ribbons by weak C—H⋯O interactions.

N‐[3‐Cyano‐2‐oxo‐5,6,7,8‐tetrahydroquinoline‐1(2H)‐yl]‐4‐methylbenzenesulfonamide

    Compound Description: This molecule is similar to the previous compound but with a tetrahydroquinoline instead of the cycloheptapyridine ring system []. It displays classical N—H⋯O hydrogen bonds that form inversion-symmetric dimers.

N-(3-Aminobicyclo[2.2.1]heptan-2-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound incorporates a 4-methylbenzenesulfonamide group linked to an aminobicycloheptane moiety. The molecule forms both intramolecular N—H⋯N and supramolecular N—H⋯O and N—H⋯N hydrogen bonds, influencing its crystal packing into chains [].

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

    Compound Description: This molecule comprises a 4-methylbenzenesulfonamide group linked to a dimethyl-substituted benzene ring. The molecule exhibits a bent conformation at the sulfur atom and forms chains through N—H⋯O hydrogen bonds in its crystal structure [].

N-(3-Chlorophenyl)-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4-methylbenzenesulfonamide group attached to a chlorobenzene ring. The crystal structure reveals a specific conformation of the N—H bond and the formation of inversion-related dimers via N—H⋯O hydrogen bonds [].

N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide

    Compound Description: This structure consists of a 4-methylbenzenesulfonamide group linked to an ethoxybenzene ring. The crystal structure shows a specific dihedral angle between the aromatic rings and the formation of hydrogen-bonded dimers through N—H⋯O interactions [].

(±)-N-(3-Hydroxy-1,2-diphenylpropyl)-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4-methylbenzenesulfonamide group linked to a chiral hydroxy-diphenylpropyl group. It exists as a racemic mixture and exhibits a complex hydrogen-bonding network involving both O—H⋯O and N—H⋯O interactions, leading to a double-strand arrangement in the crystal structure [].

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide

    Compound Description: This molecule features a 4-methylbenzenesulfonamide group attached to a bromomethyl-substituted pyridine ring. The molecule exhibits an intramolecular N—H⋯Br hydrogen bond and forms a three-dimensional network in the crystal structure through a combination of N—H⋯O hydrogen bonds, C—H⋯π interactions, and aromatic π–π stacking interactions [].

N-((1E,2E)-1,3-bis(4-Fluorophenyl)but-2-en-1-ylidene)-4-methylbenzenesulfonamide

    Compound Description: This compound consists of a 4-methylbenzenesulfonamide group connected to a bis(fluorophenyl)butenylidene moiety [].

N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide

    Compound Description: This molecule features a 4-methylbenzenesulfonamide group linked to an ethenyl group and a complex phenoxy-ethyl side chain containing an acetyl group []. Theoretical predictions suggest potential inhibitory activity against gluconate 2-dehydrogenase and potential as a mucomembranous protector.

N-allyl-N-benzyl-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4-methylbenzenesulfonamide group linked to both an allyl and a benzyl group. This structure was confirmed via crystallography and displayed an orthorhombic Pna21 space group [].

    Compound Description: This compound is a copper complex where the ligand is gliclazide, a known oral antidiabetic drug that contains a 4-methylbenzenesulfonamide moiety. The complex is proposed to have a square planar geometry around the copper center [].

N-[2-(benzo[d][1,3]dioxol-5-yl)ethyl]-4-methylbenzenesulfonamide

    Compound Description: This compound contains a 4-methylbenzenesulfonamide group connected to a benzo[d][1,3]dioxol-5-yl moiety via an ethyl linker [].

aqua-((E)-N-(2-(2-hydroxybenzylideneamino)ethyl)- 4-methylbenzenesulfonamide)-copper(II)

    Compound Description: In this copper(II) complex, the 4-methylbenzenesulfonamide group is part of a larger Schiff base ligand coordinating to the copper center [, ].

N-(6-Chloro­pyridazin-3-yl)-4-methyl­benzene­sulfonamide

    Compound Description: This compound contains a 4-methylbenzenesulfonamide group linked to a chloropyridazine ring []. The molecule exhibits a distorted V-shaped conformation and participates in intermolecular N—H⋯O hydrogen bonding, leading to the formation of one-dimensional chains, further interconnected into a two-dimensional network via weak interactions.

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

    Compound Description: This compound contains a 4-methylbenzenesulfonamide group attached to a complex heterocyclic system featuring an indole and a 1,3,4-oxadiazole ring []. This compound has shown potential as an antitubercular agent through docking studies with the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis.

N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydropyridin-1-yl]-4-methylbenzenesulfonamide dimethylformamide monosolvate

    Compound Description: This compound is a dimethylformamide solvate incorporating a 4-methylbenzenesulfonamide group connected to a complex heterocyclic system [].

N-(2-tert-butyl-5-ethyl-4H-1,3-dioxin-4-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound is a byproduct of a copper-catalyzed aziridination reaction and contains a 4-methylbenzenesulfonamide group attached to a substituted dioxane ring [].

N-[(1S,2S,3R)-2-Bromo-3-(tert-butyldiphenylsilyloxy)-1-phenyl-4-(phenylsulfonyl)butyl]-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4-methylbenzenesulfonamide group linked to a complex chiral butyl chain containing bromine, silyl ether, and sulfonyl groups []. The molecule forms centrosymmetric dimers in its crystal structure through N—H⋯O hydrogen-bonding interactions.

(E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate

    Compound Description: This compound is a monohydrate and features a 4-methylbenzenesulfonamide group incorporated into a hydrazone Schiff base structure []. Its crystal structure is characterized by corrugated sheets formed through a network of O—H⋯O and N—H⋯O hydrogen bonds.

N-(Diphenylmethylene)‐4‐methylbenzenesulfonamide

    Compound Description: This compound is utilized as a reagent in organic synthesis. It features a 4-methylbenzenesulfonamide group linked to a diphenylmethylene moiety [].

N,N‐Dichloro‐4‐methylbenzenesulfonamide (Dichloramine-T)

    Compound Description: Dichloramine-T is a widely used reagent in organic synthesis as both a nitrogen and chlorine source. It features two chlorine atoms attached to the nitrogen of the 4-methylbenzenesulfonamide moiety [].

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound is characterized by a 4-methylbenzenesulfonamide group linked to an allyl-substituted indazole ring. The crystal structure revealed two independent molecules with distinct conformations, highlighting the flexibility of the structure [].

N-{(2S)-3-Hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenyl-2-butyl}-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4-methylbenzenesulfonamide group connected to a chiral butyl chain containing hydroxyl, thiadiazolyl, and sulfide groups []. The molecule exhibits a twisted ‘U’ shape and forms a supramolecular chain through intermolecular hydrogen bonding.

(E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]-N,N′-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide)

    Compound Description: This compound contains two 4-methylbenzenesulfonamide groups linked together by a butene bridge and further connected to bromoindole units []. The molecule exhibits a specific dihedral angle between the aromatic rings and forms R22(16) loops within [] chains through N—H⋯O hydrogen bonding.

N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide

    Compound Description: This compound contains a 2-methylbenzenesulfonamide group linked to a complex spirocyclic system with a fluorobenzyl substituent []. The structure exhibits distinct conformations for the cyclohexane and five-membered rings.

N-(2-Chlorobenzoyl)-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4-methylbenzenesulfonamide group linked to a chlorobenzoyl moiety. It exhibits a specific conformation around the C-S bond and forms inversion dimers through N—H⋯O(S) hydrogen bonds [].

N-(4-Aminophenyl)-4-methylbenzenesulfonamide

    Compound Description: This compound features a 4-methylbenzenesulfonamide group linked to a 4-aminophenyl group. The crystal structure reveals two independent molecules with a V-shaped conformation and a network of N—H⋯O and N—H⋯N hydrogen bonds [].

N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide

    Compound Description: This compound consists of a 4-methylbenzenesulfonamide group connected to a 2-methoxyphenyl ring. The crystal structure demonstrates a distorted tetrahedral geometry around the sulfur atom and the formation of inversion dimers via N—H⋯O hydrogen bonds [].

4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide

    Compound Description: This compound features a 2-methylbenzenesulfonamide group linked to a 3-chlorophenyl ring, with an additional chlorine substituent at the 4-position of the sulfonamide ring. The crystal structure reveals a specific conformation and the formation of infinite column-like chains through N—H⋯O hydrogen bonds [].

N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide

    Compound Description: This compound exhibits anti-HIV-1 activity and features a 4-chloro-2-mercapto-5-methylbenzenesulfonamide group linked to a 3-amino-3,4-dihydro-4-oxopyrimidin-2-yl moiety [].

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound incorporates a 4-methylbenzenesulfonamide group connected to a substituted pyrazole ring []. The structure is characterized by a twist between the phenyl and pyrazole rings.

N-[3-Acet­amido-1,3-bis(4-ethyl­phenyl)­butenyl]acet­amide

    Compound Description: This compound features two acetamide groups linked to a butenyl chain with ethylphenyl substituents []. The molecule exhibits both intra- and intermolecular N—H⋯O hydrogen bonds, resulting in the assembly of chains along the b-axis.

N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines

    Compound Description: This refers to a series of compounds that act as NMDA receptor ion-channel blockers. These compounds share a guanidine core with varying substituents on the two phenyl rings [].

gem-dihalopiperidines

    Compound Description: These are cyclic amine derivatives containing two halogen atoms on the same carbon atom (geminal) within a piperidine ring. A specific synthetic route for these compounds involves N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide as a starting material [].

3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones

    Compound Description: This series of compounds exhibits analgesic and anti-inflammatory properties. They feature a quinazolinone core with a 4-ethylphenyl group and varying substituents on the amino group [].

Properties

Product Name

N-(3-ethylphenyl)-4-methylbenzenesulfonamide

IUPAC Name

N-(3-ethylphenyl)-4-methylbenzenesulfonamide

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C15H17NO2S/c1-3-13-5-4-6-14(11-13)16-19(17,18)15-9-7-12(2)8-10-15/h4-11,16H,3H2,1-2H3

InChI Key

QRRJDRYXRMQTNF-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.